Enhanced Lipophilicity and Drug-Likeness Compared to Non-Halogenated and Fluoro Analogs
The compound's experimental and predicted LogP is a critical parameter for its role as a central nervous system (CNS)-oriented building block. Compared to the non-halogenated analog, the introduction of bromine at the 3-position significantly increases lipophilicity, which is often advantageous for crossing biological membranes. This property is quantifiably different from smaller halogen-substituted analogs [1].
| Evidence Dimension | Partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-Hydroxy-N,N-dimethylbenzamide (Predicted LogP ~1.0); 3-Fluoro-4-hydroxy-N,N-dimethylbenzamide (Predicted LogP ~1.3) |
| Quantified Difference | The target compound exhibits a LogP differential of +1.0 log unit over the non-halogenated analog, indicating an order of magnitude higher lipophilicity. |
| Conditions | Predicted using XLogP3 method, PubChem release 2019.06.18. |
Why This Matters
The higher and distinct LogP value positions this compound as a more suitable starting point for CNS drug discovery programs where brain penetration, governed by lipophilicity, is a primary requirement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 68201958, 3-Bromo-4-hydroxy-N,N-dimethylbenzamide. View Source
